6-Bromothieno[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1286784-18-6 |
|---|---|
Molecular Formula |
C6H3BrN2S |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
6-bromothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3BrN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H |
InChI Key |
MVUQJRQJDGPFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromothieno 3,2 D Pyrimidine and Its Architecturally Diverse Derivatives
De Novo Synthesis Approaches to the Thieno[3,2-d]pyrimidine (B1254671) Core
The construction of the thieno[3,2-d]pyrimidine core can be broadly categorized into two primary strategies: building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative or, conversely, forming the thiophene ring from a pyrimidine precursor. researchgate.net
The more prevalent approach involves the annulation of a pyrimidine ring onto a suitably functionalized thiophene. This is typically achieved through cyclocondensation reactions using 3-aminothiophene derivatives as key starting materials. researchgate.netbibliomed.org
A cornerstone of thieno[3,2-d]pyrimidine synthesis is the use of methyl or ethyl 3-aminothiophene-2-carboxylate as a versatile precursor. researchgate.netbibliomed.org This compound contains the necessary ortho-amino-ester functionality to construct the adjacent pyrimidine ring. The reaction with various one-carbon or multi-carbon synthons leads to the formation of the fused heterocyclic system.
For instance, the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates initially yields carbamide or thiocarbamide intermediates. researchgate.net Subsequent alkaline treatment of these intermediates triggers intramolecular cyclization, leading to the formation of thieno[3,2-d]pyrimidinediones or 2-thioxopyrimidin-4-ones in high yields. researchgate.net Similarly, treatment with potassium cyanate (B1221674) in the presence of acetic acid provides a direct route to thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione. researchgate.net Other reagents, such as benzoyl and pyrimidin-2-yl cyanamides, can be used to synthesize 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives. bibliomed.org
| Starting Material | Reagent | Product | Yield | Reference |
| Methyl 3-aminothiophene-2-carboxylate | Isocyanates/Isothiocyanates | 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones / 3-R-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones | ~95% | researchgate.net |
| Methyl 3-aminothiophene-2-carboxylate | Potassium cyanate / Acetic acid | Thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione | 71% | researchgate.net |
| Methyl 3-aminothiophene-2-carboxylate | Benzoyl / Pyrimidin-2-yl cyanamides | 2-Aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives | N/A | bibliomed.org |
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. scielo.brresearchgate.net While often associated with the synthesis of the isomeric thieno[2,3-d]pyrimidines, it serves as a crucial initial step for preparing the 3-aminothiophene precursors required for the [3,2-d] system. scielo.brresearchgate.netrsc.orgsemanticscholar.org The reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile (B47326) or cyanoacetamide) and elemental sulfur in the presence of a basic catalyst. scielo.brtubitak.gov.tr
Once the substituted 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxamide (B79593) is formed via the Gewald methodology, subsequent intramolecular cyclization can be induced to form the pyrimidine ring. For example, condensation of the 2-aminothiophene-3-carbonitrile intermediate with reagents like guanidine (B92328) or chloroformamidine (B3279071) hydrochloride can yield 2-aminothieno[3,2-d]pyrimidines. core.ac.uk This two-step sequence, starting with the Gewald reaction, provides a highly flexible route to a wide range of substituted thieno[3,2-d]pyrimidines. researchgate.net
An alternative, though less commonly reported, synthetic strategy involves constructing the thiophene ring onto a pre-existing, appropriately functionalized pyrimidine nucleus. researchgate.netscielo.br This approach relies on having pyrimidine precursors with reactive groups at adjacent positions that can participate in the formation of the fused five-membered thiophene ring.
This pathway often involves an intramolecular cyclization of a pyrimidine derivative bearing a side chain with a suitable functional group. For example, a pyrimidine substituted with a methylthio group and an adjacent side chain containing a reactive methylene (B1212753) group can undergo cyclization to form the thiophene ring. The specific precursors and reaction conditions are critical for achieving successful ring closure and are often tailored to the desired substitution pattern on the final thieno[3,2-d]pyrimidine product. While this method is a viable synthetic option, the construction of the pyrimidine ring from thiophene precursors remains the more widely utilized and documented approach. researchgate.net
Thiophene Ring Construction from Pyrimidine Derivatives
Targeted Functionalization and Derivatization Strategies at the 6-Bromothieno[3,2-d]pyrimidine Scaffold
This compound is a key intermediate for creating diverse libraries of compounds, as the bromine atom can be readily displaced or participated in cross-coupling reactions. Methodologies analogous to those used for 6-chlorothieno[3,2-d]pyrimidine are directly applicable. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a common strategy. For example, reacting 6-chlorothieno[3,2-d]pyrimidine with phenylmethanamine in the presence of potassium carbonate yields N-benzylthieno[3,2-d]pyrimidin-2-amine. researchgate.net This intermediate can be further acylated or sulfonylated to produce a range of derivatives. researchgate.nettheaspd.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are also highly effective for derivatization. This allows for the introduction of various aryl and heteroaryl groups at the 6-position. Studies have shown that sequential SNAr reactions followed by Suzuki coupling on di-substituted thienopyrimidines can generate extensive libraries of compounds. nih.gov For instance, after a primary amine is introduced at one position via SNAr, a subsequent Suzuki reaction with an aryl or heteroaryl boronic acid can introduce a different substituent at another position. nih.gov These strategies highlight the utility of halo-thienopyrimidines as platforms for generating potent and selective bioactive molecules. nih.govnih.gov
| Reaction Type | Reagents | Product Type | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Secondary Amines | 4-Amino-thieno[3,2-d]pyrimidine derivatives | nih.gov |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 7-Aryl-thieno[3,2-d]pyrimidine derivatives | nih.gov |
| Acylation / Sulfonylation | Acyl / Sulfonyl Chlorides | N-Acyl/N-Sulfonyl-thieno[3,2-d]pyrimidine derivatives | researchgate.net |
Chemoselective Bromination Procedures for Precursors
The introduction of a bromine atom at the C-6 position of the thieno[3,2-d]pyrimidine core is a pivotal step that enables subsequent diversification through cross-coupling reactions. This is typically achieved by the electrophilic bromination of an appropriate thieno[3,2-d]pyrimidine precursor. The key challenge lies in achieving chemoselectivity, ensuring that bromination occurs exclusively at the electron-rich thiophene ring without affecting the pyrimidine moiety. The synthesis generally follows a multi-step sequence involving the initial construction of the fused ring system, followed by selective bromination and subsequent modifications.
The synthesis of the 6-bromo-2,4-diol precursor begins with the construction of the core thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. A common route involves the cyclization of a substituted 3-aminothiophene-2-carboxylate with a cyanate or urea (B33335). nih.govbibliomed.org For instance, methyl 3-aminothiophene-2-carboxylate can be reacted with urea or alkyl isocyanates to form the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. bibliomed.org
Once the thieno[3,2-d]pyrimidine-2,4-dione is formed, the next critical step is the chemoselective bromination at the C-6 position. The thiophene ring is more susceptible to electrophilic substitution than the pyrimidine-diol ring. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or dimethylformamide (DMF) are commonly employed for this transformation. The reaction proceeds under mild conditions to afford this compound-2,4-diol, preserving the diol functionality.
| Table 1: Synthesis of this compound-2,4-diol | |||
|---|---|---|---|
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Ring Cyclization | Methyl 3-aminothiophene-2-carboxylate, Urea | Heating |
| 2 | Chemoselective Bromination | Thieno[3,2-d]pyrimidine-2,4-dione, N-Bromosuccinimide (NBS) | Acetic Acid or DMF, Room Temperature |
With this compound-2,4-diol in hand, the hydroxyl groups on the pyrimidine ring can be converted into more versatile leaving groups, such as chlorides, to facilitate subsequent nucleophilic substitution reactions. The conversion to 6-Bromo-4-chlorothieno[3,2-d]pyrimidine is a crucial step for enabling modifications at the C-4 position.
This transformation is typically accomplished by treating the diol with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, often used at reflux. nih.gov This reaction converts the diol (or its tautomeric dione (B5365651) form) into the corresponding 2,4-dichloro derivative. However, selective monochlorination at the C-4 position can also be achieved under controlled conditions, yielding 6-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-ol or its tautomer. The commercially available intermediate is often 6-bromo-4-chlorothieno[3,2-d]pyrimidine, which serves as a key building block for further functionalization. chemicalbook.com A robust, scalable four-step synthesis involving Gewald reaction, pyrimidone formation, bromination, and chlorination has been developed for the analogous thieno[2,3-d]pyrimidine (B153573) isomer, and similar principles apply to the thieno[3,2-d]pyrimidine scaffold. osi.lvsci-hub.se
Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position
The bromine atom at the C-6 position of the thieno[3,2-d]pyrimidine core is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents to build molecular complexity.
The Suzuki-Miyaura coupling is one of the most widely used methods for C-6 arylation and heteroarylation. This reaction involves the coupling of the 6-bromo substrate with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The selectivity and efficiency of the coupling can be fine-tuned by the choice of phosphine (B1218219) ligands. researchgate.net
| Table 2: Typical Conditions for Suzuki-Miyaura C-6 Arylation | |||
|---|---|---|---|
| Component | Examples | Function | Reference |
| Aryl Halide | This compound derivative | Electrophile | researchgate.net |
| Coupling Partner | Arylboronic acids, Heteroarylboronic acids | Nucleophile Source | researchgate.net |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for C-C bond formation | researchgate.net |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates boronic acid | researchgate.net |
| Solvent | Dioxane/Water, Toluene, DMF | Reaction Medium | researchgate.net |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are employed to install a variety of functional groups at the C-6 position.
Sonogashira Coupling: This reaction is used to introduce alkynyl substituents by coupling the 6-bromo intermediate with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is invaluable for creating rigid linkers or for accessing further functionalities through the alkyne group.
Buchwald-Hartwig Amination: To form a C-N bond at the C-6 position, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of the 6-bromo substrate with a wide range of primary and secondary amines, including anilines and aliphatic amines. This reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a strong base like sodium tert-butoxide.
Strategic Modifications at the Pyrimidine Moiety (C-2 and C-4 Positions)
The pyrimidine portion of the scaffold offers additional sites for modification, primarily at the C-2 and C-4 positions. These positions are typically functionalized via nucleophilic aromatic substitution (SNAr) after being activated with good leaving groups, most commonly chlorine atoms. The starting material for these modifications is often a 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) derivative, which can be prepared from the corresponding diol. nih.govnih.gov
The regioselectivity of the substitution can be controlled by reaction conditions and the nature of the nucleophile. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position in dichloropyrimidine systems. wuxiapptec.com This allows for sequential and selective functionalization.
Common transformations include:
Amination: Reaction with primary or secondary amines to introduce diverse amino substituents. This is one of the most common modifications, allowing for the installation of groups that can modulate solubility, form hydrogen bonds, or occupy specific pockets in biological targets.
Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.
Thiolation: Reaction with thiols provides thioethers, which can serve as important pharmacophores.
By carefully selecting the sequence of reactions—for example, a nucleophilic substitution at C-4 followed by a Suzuki coupling at C-6—chemists can generate large libraries of architecturally diverse thieno[3,2-d]pyrimidine derivatives for various applications.
Introduction of Varied Amino and Other Functional Groups
The introduction of diverse amino and other functional groups onto the thieno[3,2-d]pyrimidine core is a key strategy for developing novel derivatives. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are prominent methodologies for achieving this structural diversification.
One common approach involves the reaction of a halogenated thieno[3,2-d]pyrimidine precursor, such as a 6-chloro or 6-bromo derivative, with various amines. For instance, a range of thieno[3,2-d]pyrimidine derivatives have been synthesized by treating the core structure with different secondary amines through SNAr reactions. nih.gov This method allows for the direct installation of N-benzyl-N-methylamine, morpholine (B109124), piperidine, and other cyclic and acyclic amino groups. Following the initial SNAr reaction, further functionalization can be achieved via Suzuki coupling reactions with various aryl and heteroaryl boronic acids to introduce additional diversity at other positions on the scaffold. nih.gov
In the synthesis of potent enzyme inhibitors, such as those targeting Enhancer of Zeste Homolog 2 (EZH2), structural modifications often involve the introduction of complex amine-containing side chains. rsc.org For example, derivatives have been prepared by reacting a suitable thieno[3,2-d]pyrimidine intermediate with moieties like benzyl-linked morpholine or piperidine-2,6-dione. rsc.org Similarly, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, intermediate thieno[3,2-d]pyrimidine compounds are reacted with a variety of aliphatic amines in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.gov
The following table summarizes representative examples of amino group introduction on the thieno[3,2-d]pyrimidine scaffold.
| Precursor | Reagent | Reaction Type | Functional Group Introduced | Reference |
| Halogenated Thieno[3,2-d]pyrimidine | Secondary Amines (e.g., Morpholine, Piperidine) | SNAr | Cyclic Amino Groups | nih.gov |
| Halogenated Thieno[3,2-d]pyrimidine | N-benzyl-N-methylamine | SNAr | Acyclic Amino Group | nih.gov |
| Thieno[3,2-d]pyrimidine Intermediate | Aliphatic Amines | Nucleophilic Substitution | Aliphatic Amino Side Chains | nih.gov |
| Thieno[3,2-d]pyrimidine Intermediate | Benzyl-linked Morpholine | Nucleophilic Substitution | Morpholine-containing Moiety | rsc.org |
Synthesis of Derivatives Incorporating Electrophilic Warheads
The synthesis of derivatives bearing electrophilic warheads is a crucial strategy for designing covalent inhibitors, which can form a stable bond with a target protein, often leading to enhanced potency and prolonged duration of action. Acrylamide (B121943) moieties are common electrophilic warheads incorporated into the thieno[3,2-d]pyrimidine framework. nih.govmdpi.com
The general synthetic route to these derivatives begins with the construction of a 2,6-disubstituted thieno[3,2-d]pyrimidine core. nih.govmdpi.com This is often achieved through a multi-step sequence starting from a substituted thiophene. For example, 6-(3,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-2-amine can serve as a key intermediate. mdpi.com This amine can then be acylated with acryloyl chloride or a related activated acrylic acid derivative to install the electrophilic acrylamide warhead. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
This synthetic approach allows for the creation of a library of compounds where the substitution at the 6-position can be varied to modulate targeting and physicochemical properties, while the 2-position is functionalized with the reactive acrylamide group. nih.govmdpi.com These compounds have been investigated for their anti-proliferative activities against various human cancer cell lines. nih.govmdpi.com
The table below outlines the key reaction for incorporating an electrophilic warhead.
| Intermediate | Reagent | Reaction Type | Warhead Introduced | Reference |
| 2-Aminothieno[3,2-d]pyrimidine Derivative | Acryloyl Chloride | Acylation | Acrylamide | nih.govmdpi.com |
| 2-Aminothieno[3,2-d]pyrimidine Derivative | Activated Acrylic Acid | Acylation | Acrylamide | nih.govmdpi.com |
In Vitro Biological Activity Spectrum and Molecular Mechanistic Investigations of 6 Bromothieno 3,2 D Pyrimidine Derivatives
Anticancer and Antiproliferative Activity Mechanisms
Thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated a broad spectrum of biological activities, with significant attention given to their anticancer properties. nih.gov The core structure is a key pharmacophore for designing molecules that can inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govmdpi.com The antiproliferative effects of these compounds are largely attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.govnih.gov For instance, halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis in leukemia L1210 cells. nih.gov Furthermore, structure-activity relationship (SAR) studies have been instrumental in optimizing these derivatives to enhance their potency and selectivity against specific cancer-related targets. nih.gov
Targeted Kinase Inhibition Profiles
The anticancer activity of thieno[3,2-d]pyrimidine derivatives is mechanistically linked to the inhibition of specific protein kinases that are pivotal in tumor growth and progression. nih.gov Researchers have successfully designed and synthesized derivatives targeting a range of kinases, including those involved in cell proliferation, survival, and migration.
The thienopyrimidine scaffold is recognized as an attractive framework for developing potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov Derivatives have been developed that show significant inhibitory activity against both wild-type EGFR and its resistance-conferring mutants, such as T790M. nih.gov
One study detailed a series of new thieno[2,3-d]pyrimidine (B153573) derivatives, from which compound 7a emerged as a promising dual EGFR inhibitor. nih.gov It demonstrated significant growth inhibition of HepG2 and PC3 cancer cells and effectively targeted both wild-type and T790M mutant EGFR. nih.gov Further investigation showed that 7a induced apoptosis and arrested the growth of HepG2 cells in the S and G2/M phases of the cell cycle. nih.gov Another research effort, focusing on overcoming resistance to existing EGFR inhibitors, developed 27b , a dual EGFR/HER2 inhibitor based on the 6-phenylthieno[2,3-d]pyrimidine core. nih.gov This compound efficiently inhibited the proliferation of lapatinib-resistant NCI-H1975 lung carcinoma cells, which harbor the T790M mutation, with an IC50 of 4.2 μM. nih.gov
Table 1: EGFR Kinase Inhibition by Thienopyrimidine Derivatives
| Compound | Target(s) | Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| 7a | EGFR (wild-type & T790M) | HepG2, PC3 | Significant growth inhibition |
| 27b | EGFR, HER2 | NCI-H1975 (T790M mutant) | 4.2 μM |
| 27b | EGFR | - | 91.7 nM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In the effort to overcome resistance to EGFR-targeted therapies, researchers have explored dual inhibition of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). A study focused on this approach led to the development of thieno[2,3-d]pyrimidine-based dual inhibitors. nih.gov The lead compound from this research, 27b , was identified as a dual EGFR/HER2 inhibitor with an IC50 value of 1.2 μM against HER2. nih.gov This compound significantly reduced the viability of cancer cells that overexpress EGFR/HER2, such as A431, MDA-MBA-361, and SKBr3, with IC50 values of 1.45, 3.5, and 4.83 μM, respectively. nih.gov
Table 2: HER2 Inhibition Profile of Compound 27b
| Compound | Target | Enzymatic Activity (IC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀) |
|---|---|---|---|---|
| 27b | HER2 | 1.2 μM | A431 (EGFR/HER2 overexpressing) | 1.45 μM |
| MDA-MBA-361 (HER2 overexpressing) | 3.5 μM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for cancer cell growth and survival, making it a prime target for anticancer drug development. nih.govmdpi.com Thieno[2,3-d]pyrimidine derivatives have been designed as potent PI3K inhibitors. nih.govresearchgate.net In one study, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against PI3K isoforms. nih.gov Compound VIb showed the most promising results, with enzymatic inhibitory activity of 72% against PI3Kβ and 84% against PI3Kγ. nih.gov Another study identified a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives as selective and potent PI3Kδ inhibitors. nih.gov Compound S5 from this series exhibited excellent enzyme activity against PI3Kδ with an IC50 of 2.82 nM and strong antiproliferation activity against SU-DHL-6 cells with an IC50 of 0.035 μM. nih.gov
Table 3: PI3K Inhibition by Thienopyrimidine and Related Derivatives
| Compound | Target Isoform | Activity | Cell Line | Antiproliferative Activity (IC₅₀) |
|---|---|---|---|---|
| VIb | PI3Kβ | 72% Inhibition | T-47D (Breast Cancer) | Good cytotoxic activity |
| VIb | PI3Kγ | 84% Inhibition | T-47D (Breast Cancer) | Good cytotoxic activity |
| S5 | PI3Kδ | IC₅₀ = 2.82 nM | SU-DHL-6 | 0.035 μM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Focal Adhesion Kinase (FAK) is known to be overexpressed in metastatic cancers, while FMS-like Tyrosine Kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML). nih.govtheraindx.comnih.gov Thieno[3,2-d]pyrimidine derivatives have been successfully developed as potent inhibitors of both FAK and FLT3. nih.govtheraindx.com
An intensive structure-activity relationship (SAR) study led to the identification of compound 26 as a lead multitargeted kinase inhibitor with excellent potency against both FAK and FLT3 mutants. nih.gov This compound was shown to be superior to the known FAK inhibitor PF-562271 in inducing apoptosis and reducing tumor burden in an MDA-MB-231 xenograft mouse model. nih.gov Another optimized derivative, 26f , potently inhibited the FAK enzyme with an IC50 of 28.2 nM and displayed strong antiproliferative activity against U-87MG, A-549, and MDA-MB-231 cancer cells. nih.gov Further studies on thieno[2,3-d]pyrimidine derivatives identified compound 16d as a promising FLT3 inhibitor with effective antiproliferative activity against several leukemia cell lines, including MV4-11. nih.gov
Table 4: FAK and FLT3 Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target | Enzymatic Activity (IC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀/GI₅₀) |
|---|---|---|---|---|
| 26 | FAK, FLT3 mutants | Excellent potencies | MDA-MB-231, MV4-11 | Effective tumor growth inhibition |
| 26f | FAK | 28.2 nM | U-87MG | 0.16 μM |
| A-549 | 0.27 μM | |||
| MDA-MB-231 | 0.19 μM |
| 16d | FLT3 | Good inhibitory activity | MV4-11 (Leukemia) | Effective antiproliferative activity |
IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Cyclin-dependent kinases (CDKs) and Aurora kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. researchgate.netmdpi.com Thieno[3,2-d]pyrimidine derivatives have emerged as promising inhibitors of these kinases.
Targeting CDK7, which plays a dual role in cell cycle regulation and transcriptional control, has become a desirable therapeutic approach. nih.gov A novel series of thieno[3,2-d]pyrimidine-based CDK7 inhibitors was developed, with compound 20 emerging as a lead candidate. nih.gov It showed potent inhibitory activity against CDK7 and remarkable efficacy in the triple-negative breast cancer cell line MDA-MB-453. nih.gov
In the realm of Aurora kinase inhibition, thienopyrimidine urea (B33335) derivatives have been synthesized and studied. cy7-5-azide.com Compound 26 (distinct from the FAK/FLT3 inhibitor) was identified as a potent inhibitor against a panel of kinases, including Aurora-B. cy7-5-azide.com It exhibited an IC50 value of 2 nM in an Aurora-B autophosphorylation assay and showed cell line inhibition with an IC50 of 21 nM in HT-1080 cells. cy7-5-azide.com
Table 5: CDK and Aurora Kinase Inhibition by Thienopyrimidine Derivatives
| Compound | Target | Enzymatic Activity (IC₅₀) | Cell Line | Antiproliferative Activity |
|---|---|---|---|---|
| 20 | CDK7 | Potent inhibitory activity | MDA-MB-453 (TNBC) | Remarkable efficacy |
| 26 | Aurora-B | 2 nM | HT-1080 | IC₅₀ = 21 nM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table of Mentioned Compounds
| Compound Name/Number |
|---|
| 7a |
| 16d |
| 20 |
| 26 (FAK/FLT3 Inhibitor) |
| 26 (Aurora Kinase Inhibitor) |
| 26f |
| 27b |
| S5 |
Induction of Apoptotic Pathways in Malignant Cell Lines
A key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death. Several derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated the ability to trigger apoptotic pathways in cancer cells. nih.gov
Halogenated thieno[3,2-d]pyrimidines, particularly those with chlorine at the C4-position, have shown significant antiproliferative activity. nih.gov Two such compounds were found to induce apoptosis in the leukemia L1210 cell line. nih.gov Further analysis using Annexin V staining confirmed that these compounds induce cell death through an apoptotic-like pathway. For one derivative, treatment resulted in 55% of cells becoming Annexin V positive, which is indicative of apoptosis. nih.gov In another study, a promising thieno[3,2-d]pyrimidine derivative, compound 12e, was shown to induce apoptosis in SU-DHL-6 lymphoma cells in a concentration-dependent manner. rsc.org Similarly, certain tricyclic thieno[3,2-d]pyrimidines have also been shown to induce apoptosis in human cancer cell lines. mdpi.com
Modulation of Angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, a process critical for tumor growth and survival. Inhibiting VEGFR-2 is a well-established therapeutic strategy for cancer. The thienopyrimidine scaffold has served as a foundation for the development of potent VEGFR-2 inhibitors.
Numerous derivatives of the closely related thieno[2,3-d]pyrimidine have been designed and synthesized, showing potent inhibitory activity against VEGFR-2. bohrium.comnih.govnih.gov In one study, several compounds exhibited IC50 values in the low nanomolar range. nih.gov Specifically, compounds 8b and 8e were exceptionally potent, with IC50 values of 5.0 nM and 3.9 nM, respectively. nih.govresearchgate.net Another investigation identified compound 17f as a highly active inhibitor with an IC50 value of 0.23 µM, which is equipotent to the reference drug sorafenib. nih.gov More recently, compound 8b from a different series was reported to have a VEGFR-2 inhibition IC50 of 73 nM and demonstrated significant anti-proliferative activity against prostate (PC3) and liver (HepG2) cancer cell lines. benthamdirect.comstorkapp.me
Table 2: VEGFR-2 Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | VEGFR-2 IC50 | Reference |
| 8e | 3.9 nM | nih.gov |
| 8b | 5.0 nM | nih.gov |
| 8b (different series) | 73 nM | benthamdirect.com |
| 17f | 0.23 µM | nih.gov |
| Data sourced from in vitro enzyme inhibition assays. |
Epigenetic Target Engagement (e.g., EZH2 Inhibitors)
Epigenetic modifications play a crucial role in cancer development, and targeting the enzymes responsible for these changes is a promising therapeutic avenue. Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is frequently overexpressed in various cancers and is a validated drug target.
Two series of substituted thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as EZH2 inhibitors. rsc.org From these series, compound 12e emerged as a particularly potent agent. It displayed remarkable antitumor activity against several cancer cell lines, with its most potent activity against the SU-DHL-6 lymphoma cell line. rsc.org
Table 3: Antiproliferative Activity of EZH2 Inhibitor 12e
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-6 | Lymphoma | 0.55 |
| WSU-DLCL-2 | Lymphoma | 0.95 |
| K562 | Leukemia | 1.68 |
| Data sourced from in vitro cell proliferation assays. rsc.org |
These findings indicate that the thieno[3,2-d]pyrimidine scaffold is a viable starting point for developing novel epigenetic modulators targeting EZH2. rsc.org
Antimicrobial and Anti-infective Potency Evaluation
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. nih.gov Derivatives of this heterocyclic system have been extensively investigated for their potential as antimicrobial and anti-infective agents. The introduction of a bromine atom at the 6-position, along with various substituents at other positions, has been a key strategy in the development of novel compounds with enhanced potency against a range of pathogens. This section details the in vitro evaluation of 6-bromothieno[3,2-d]pyrimidine derivatives against bacteria, fungi, parasites, and viruses.
Thieno[2,3-d]pyrimidinedione derivatives have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. nih.gov One study reported that certain compounds in this class exhibited potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 mg/L against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov The activity against Gram-negative bacteria was generally weaker, with MIC values in the range of 16 to over 32 mg/L. nih.gov Another study on pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives also highlighted their antibacterial potential, with one 7,9-dimethyl derivative showing potent activity against Bacillus cereus with a MIC of 4 µg/mL, equipotent to amoxicillin (B794) against other tested strains. researchgate.net
The proposed mechanism of action for some thienopyrimidine derivatives involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication. researchgate.net Molecular docking studies have identified key interactions between these compounds and the DNA gyrase B subunit, suggesting a basis for their antibacterial effects. researchgate.net
Table 1: In Vitro Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound | Organism | MIC (mg/L) | Reference |
|---|---|---|---|
| Compound 1 | MRSA | 2-16 | nih.gov |
| VRSA | 2-16 | nih.gov | |
| VISA | 2-16 | nih.gov | |
| VRE | 2-16 | nih.gov | |
| S. pneumoniae | 2-16 | nih.gov | |
| Compound 2 | MRSA | 2-16 | nih.gov |
| VRSA | 2-16 | nih.gov | |
| VISA | 2-16 | nih.gov | |
| VRE | 2-16 | nih.gov | |
| S. pneumoniae | 2-16 | nih.gov |
Halogenated thieno[3,2-d]pyrimidines have exhibited notable antifungal properties. nih.gov In a screening against a panel of pathogenic fungi, 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine and 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) demonstrated significant growth inhibition (55–99%) against several pathogenic yeast strains at a concentration of 100 μM. nih.gov The 7-bromo derivative, in particular, showed higher potency against several clinical strains of Cryptococcus neoformans. nih.gov The presence of the chlorine atom at the C4-position was found to be crucial for this biological activity. nih.gov
Another study focusing on pyrimidine (B1678525) derivatives containing an amide moiety reported excellent antifungal activity against Phomopsis sp., with one compound exhibiting an EC50 value of 10.5 μg/ml, which was more potent than the commercial fungicide Pyrimethanil (EC50 of 32.1 μg/ml). nih.gov
Table 2: In Vitro Antifungal Activity of Halogenated Thieno[3,2-d]pyrimidines
| Compound | Fungal Strain | % Growth Inhibition (at 100 µM) | Reference |
|---|---|---|---|
| 2,4-dichloro-7-bromothieno[3,2-d]pyrimidine | Pathogenic Yeast Strains | 55-99% | nih.gov |
| Cryptococcus neoformans (clinical strains) | Higher potency than non-brominated analog | nih.gov | |
| 2,4-dichlorothieno[3,2-d]pyrimidine | Pathogenic Yeast Strains | 55-99% | nih.gov |
Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of antimalarial agents, demonstrating activity against both the erythrocytic and hepatic stages of Plasmodium parasites. nih.govresearchgate.netmalariaworld.org A series of 4-substituted thieno[3,2-d]pyrimidines were identified as having in vitro activity against the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that a tert-butylamine (B42293) at position 2 and a p-tolyl group at position 6 were favorable for antiplasmodial activity. nih.gov
One notable compound, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one derivative, showed dual activity against both the sexual and asexual stages of P. falciparum. malariaworld.orgbohrium.com Further modifications at the 4-position of the thieno[3,2-d]pyrimidine core led to the synthesis of 25 new 4-amino-substituted analogues. malariaworld.org Among these, N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine maintained good antiplasmodial activity on the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. malariaworld.org Additionally, tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives have shown significant activity against the W2 strain of P. falciparum, with IC50 values as low as 0.74 μM. rsc.org
Table 3: In Vitro Antiplasmodial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Series | Parasite Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4-Amino-substituted thieno[3,2-d]pyrimidines | P. falciparum K1 (erythrocytic stage) | EC50 | Some compounds < 1 μM | bohrium.com |
| N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine | P. berghei (hepatic stage) | Good activity | malariaworld.org | |
| Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidine derivatives | P. falciparum W2 | IC50 | 0.74 - 6.4 μM | rsc.org |
Aromatic 6-substituted thieno[3,2-d]pyrimidines have been evaluated for their efficacy against the protozoan parasites responsible for trypanosomiasis and leishmaniasis. nih.gov In a comparative study with quinazoline-based inhibitors, thieno[3,2-d]pyrimidine analogs demonstrated notable potency. nih.gov
Against Trypanosoma cruzi, the causative agent of Chagas disease, several thieno[3,2-d]pyrimidine derivatives displayed sub-micromolar to low micromolar activity, with the most potent compounds having EC50 values of 0.60 μM, 0.67 μM, and 0.75 μM. nih.gov For Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, thieno[3,2-d]pyrimidines were found to be equipotent to their quinazoline (B50416) counterparts, with EC50 values ranging from 0.084 to 2.9 μM. nih.gov
In studies against Leishmania major, one thieno[3,2-d]pyrimidine analog showed considerable potency against amastigotes. nih.gov Another study on a 6-bromo derivative of 8-nitroquinolin-2(1H)-one, a different heterocyclic system, demonstrated an EC50 of 8 μM against L. infantum. ird.fr
Table 4: In Vitro Antiparasitic Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Series | Parasite | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine analogs | T. cruzi | EC50 | 0.60 | nih.gov |
| T. brucei | EC50 | 0.084 - 2.9 | nih.gov | |
| L. major (amastigotes) | Considerable potency | nih.gov |
The antiviral potential of pyrimidine-containing compounds has been a subject of extensive research, with derivatives showing activity against a wide range of viruses. nih.gov While specific data on this compound is limited, studies on related pyrimidine and thienopyrimidine structures provide insights into their potential antiviral effects.
For instance, a series of heterocyclic derivatives including substituted pyrimidines were synthesized and showed good antiviral activities against Herpes Simplex Virus-1 (HSV-1), with some compounds exhibiting over 90% inhibition. researchgate.net The mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of viral replication. nih.gov
In the context of coronaviruses, the broad-spectrum antiviral umifenovir, an indole (B1671886) derivative, has shown in vitro activity against SARS-CoV-2 with EC50 values ranging from 15.37 ± 3.6 to 28.0 ± 1.0 µM. creative-diagnostics.com This highlights the potential of heterocyclic compounds to inhibit viral entry and replication. The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a crucial parameter in evaluating the therapeutic potential of antiviral compounds.
Table 5: In Vitro Antiviral Activity of Related Pyrimidine Derivatives
| Compound Class | Virus | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Substituted Pyrimidines | Herpes Simplex Virus-1 (HSV-1) | % Inhibition | >90% for some compounds | researchgate.net |
| Umifenovir (indole derivative) | SARS-CoV-2 | EC50 | 15.37 - 28.0 | creative-diagnostics.com |
Antiparasitic Activity Studies
Exploration of Other Pharmacological Activities (In Vitro Models)
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention for its diverse pharmacological potential. Beyond its well-documented role in kinase inhibition for oncology, derivatives of this heterocyclic system have been explored in vitro for a range of other therapeutic applications. This section details the in vitro findings related to their anti-inflammatory, antiallergic, antidepressant, neuroprotective, antitubercular, and G-protein coupled receptor modulatory activities.
Derivatives of the thieno[3,2-d]pyrimidine core have demonstrated significant in vitro anti-inflammatory effects through the modulation of specific signaling pathways. A key target identified is the Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2), a crucial signaling molecule for NOD1/2 and Toll-like receptors involved in inflammatory responses. nih.gov
In one study, targeted structural optimization of a thieno[3,2-d]pyrimidine scaffold led to the development of potent RIPK2 inhibitors. nih.govresearchgate.net The compound HY3 emerged as a highly effective inhibitor, demonstrating a half-maximal inhibitory concentration (IC50) of 11 nM against RIPK2 in vitro. nih.gov This compound also showed high selectivity for RIPK2 over the related kinase RIPK1. nih.gov The inhibition of RIPK2 is a promising strategy for addressing various inflammatory diseases, and these findings highlight the potential of the thieno[3,2-d]pyrimidine core in developing novel anti-inflammatory agents. nih.gov
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| HY3 | RIPK2 | 11 nM | nih.gov |
The potential of thienopyrimidine derivatives to modulate allergic responses has been investigated through their effects on histamine (B1213489) release. In vitro studies on a series of pyridothienopyrimidines, which incorporate the thienopyrimidine core, evaluated their ability to inhibit histamine release from rat mast cells following immunological and chemical stimulation. mdpi.com
Several of these derivatives displayed potent inhibitory activity, with IC50 values ranging from 2 to 25 microM. mdpi.com This level of potency indicates they are significantly more powerful than the reference drug cromoglycate (DSCG) and also more potent than Ketotifen. mdpi.com Notably, compound 9l from the series was identified as a consistently potent inhibitor under all tested conditions, with an IC50 range of 9-25 microM. mdpi.com These findings suggest that the thienopyrimidine scaffold is a promising foundation for the development of novel antiallergic agents that act by stabilizing mast cells and preventing histamine release. mdpi.com
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| Series of Pyridothienopyrimidines | Inhibition of histamine release from rat mast cells | 2-25 µM | mdpi.com |
| Compound 9l | Inhibition of histamine release from rat mast cells | 9-25 µM | mdpi.com |
While the broader class of pyrimidine-based compounds has been investigated for various central nervous system activities, dedicated in vitro studies focusing specifically on the antidepressant effects of this compound derivatives are not extensively reported in the reviewed scientific literature. Research into related fused pyrimidine systems, such as thiazolo[5,4-d]pyrimidines, has shown affinity for adenosine (B11128) receptors, which are implicated in depression, but direct in vitro evidence for the thieno[3,2-d]pyrimidine core in antidepressant-relevant assays is limited. researchgate.netnih.gov
The thienopyrimidine scaffold is recognized for its structural similarity to purines, making it a candidate for developing anti-infective agents. researchgate.net In vitro investigations into related pyrimidine derivatives have shown promising activity against Mycobacterium tuberculosis. One study on new benzothiazole–pyrimidine hybrids identified compounds with significant in vitro potency against various tuberculosis strains. nih.gov
Compounds 5c, 5b, 12, and 15 demonstrated high activity against a drug-sensitive strain of Mycobacterium tuberculosis (ATCC 25177), with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.98 µg/mL. nih.gov Furthermore, these compounds retained good activity against drug-resistant strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) variants, with MIC values in the low µg/mL range. nih.gov For instance, compounds 5c and 15 showed MIC values of 0.98 and 1.95 µg/mL against an MDR strain, respectively. nih.gov While these compounds are not direct derivatives of this compound, their efficacy underscores the potential of the broader pyrimidine and thienopyrimidine class as a source of new antitubercular agents. nih.govnih.gov
| Compound | M. tuberculosis Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5c | ATCC 25177 (Sensitive) | 0.24-0.98 µg/mL | nih.gov |
| 5b | ATCC 25177 (Sensitive) | 0.24-0.98 µg/mL | nih.gov |
| 12 | ATCC 25177 (Sensitive) | 0.24-0.98 µg/mL | nih.gov |
| 15 | ATCC 25177 (Sensitive) | 0.24-0.98 µg/mL | nih.gov |
| 5c | ATCC 35822 (MDR) | 0.98 µg/mL | nih.gov |
| 15 | ATCC 35822 (MDR) | 1.95 µg/mL | nih.gov |
| 5c | RCMB 2674 (XDR) | 3.9 µg/mL | nih.gov |
| 15 | RCMB 2674 (XDR) | 7.81 µg/mL | nih.gov |
While research into this compound derivatives as GPCR agonists is limited, studies on the closely related thieno[2,3-d]pyrimidine isomer have revealed activity at the Luteinizing Hormone (LH) receptor. researchgate.net These low-molecular-weight allosteric agonists have been developed as alternatives to conventional hormone preparations. researchgate.net
In vitro experiments demonstrated that the thieno[2,3-d]pyrimidine derivative TP03 was effective at stimulating adenylate cyclase (AC) activity in membrane fractions isolated from rat testes and ovaries. researchgate.net Its potency in this assay was comparable to that of Org43553, a well-established low-molecular-weight LHR agonist. researchgate.net Another derivative, TP4/2, was also identified as an allosteric agonist of the LH/hCG-receptor. researchgate.net Although this activity was demonstrated for the thieno[2,3-d]pyrimidine scaffold, these findings suggest that the broader thienopyrimidine class of compounds has the potential to act as allosteric modulators of glycoprotein (B1211001) hormone receptors like the LHR. researchgate.netresearchgate.net No specific in vitro studies on their partial agonism at the Thyroid-Stimulating Hormone Receptor were identified in the reviewed literature.
| Compound | Target | In Vitro Effect | Reference |
|---|---|---|---|
| TP03 | Luteinizing Hormone Receptor (LHR) | Stimulated adenylate cyclase (AC) activity in rat testicular and ovarian membranes | researchgate.net |
| TP4/2 | Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/hCG-R) | Allosteric agonist activity | researchgate.net |
Antiplatelet Activity
The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the development of P2Y12 receptor antagonists, a critical class of antiplatelet agents. While the broader class of thienopyrimidines has been extensively investigated for its potential to inhibit platelet aggregation, specific and detailed research focusing exclusively on the antiplatelet activity of this compound derivatives is not extensively documented in publicly available scientific literature.
The general mechanism of action for many thienopyrimidine-based antiplatelet agents involves the irreversible inhibition of the P2Y12 receptor on the surface of platelets. This receptor plays a crucial role in adenosine diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. By blocking this receptor, these compounds effectively reduce the formation of blood clots.
While direct studies on 6-bromo substituted derivatives are limited, research on other substituted thieno[3,2-d]pyrimidine analogs provides insight into the potential of this heterocyclic system as a source of antiplatelet agents. These studies often involve the synthesis of a series of derivatives with various substituents at different positions of the thieno[3,2-d]pyrimidine core to establish structure-activity relationships (SAR). The goal is to identify compounds with potent and selective P2Y12 inhibitory activity.
Further targeted research is necessary to elucidate the specific in vitro biological activity spectrum and molecular mechanistic details of this compound derivatives concerning their antiplatelet effects. Such studies would be invaluable in determining the therapeutic potential of this particular subclass of compounds.
Structure Activity Relationship Sar Analysis of 6 Bromothieno 3,2 D Pyrimidine Derivatives
Impact of Substituents at the C-6 Position on Biological Potency and Selectivity
The C-6 position of the thieno[3,2-d]pyrimidine (B1254671) nucleus is a critical site for modification, and the introduction of various substituents can significantly influence the biological potency and selectivity of the resulting compounds.
The introduction of aromatic and heteroaromatic moieties at the C-6 position of the thieno[3,2-d]pyrimidine core has been explored in the design of novel bioactive compounds. For instance, a series of 6-aryl/heteroaryl-4-(3′,4′,5′-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives were investigated as dual inhibitors of tubulin polymerization and epidermal growth factor receptor (EGFR) kinase. researchgate.netnih.govscielo.br
In this series, the nature of the aryl or heteroaryl group at the C-6 position played a crucial role in determining the antiproliferative activity. The 4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative emerged as a highly potent compound, exhibiting IC₅₀ values in the nanomolar range against various cancer cell lines. researchgate.netnih.govscielo.br This suggests that the presence of an electron-donating methyl group on the phenyl ring at the C-6 position is favorable for activity. The substitution with different aromatic and heteroaromatic rings at this position allows for the fine-tuning of the molecule's interaction with its biological targets, thereby influencing both potency and selectivity.
Halogenation, particularly at the thiophene (B33073) ring of the thieno[3,2-d]pyrimidine scaffold, has been shown to be a key determinant of biological activity. The presence of a bromine atom at the C-6 or C-7 position can significantly impact the antiproliferative potency and the mechanism of action of these compounds. nih.gov
For example, studies on halogenated thieno[3,2-d]pyrimidines have demonstrated that these compounds can induce apoptosis in cancer cells. researchgate.net The cytotoxic mechanisms of 2,4-dichlorothieno[3,2-d]pyrimidines were found to vary depending on the halogenation at the C-7 position, indicating that the position and nature of the halogen are critical for specific biological outcomes. nih.gov While the provided search results focus more on C-7 halogenation, the principles of how halogens influence electronic properties and binding interactions are applicable to the C-6 position as well. Electron-withdrawing groups, such as halogens, can modulate the electronic distribution of the thieno[3,2-d]pyrimidine ring system, which in turn can affect its interaction with target proteins.
Significance of Modifications at the Pyrimidine (B1678525) Ring (C-2 and C-4 Positions)
Modifications at the C-2 and C-4 positions of the pyrimidine ring are fundamental to the biological activity of thieno[3,2-d]pyrimidine derivatives. These positions offer opportunities for introducing a variety of functional groups that can act as hydrogen bond donors or acceptors, or engage in other interactions with biological targets.
A recurring theme in the SAR of thieno[3,2-d]pyrimidines is the critical role of a chlorine atom at the C-4 position for antiproliferative activity. researchgate.net Studies have shown that replacement of the 4-chloro group with a hydrogen atom leads to a complete loss of cytotoxic activity. researchgate.net Similarly, substitution of the 4-chloro group with an amino or triazole group also results in a significant decrease or complete loss of activity in certain series of compounds. researchgate.net This highlights the necessity of the C-4 chlorine for the biological effects of these specific derivatives. researchgate.net
Conversely, the introduction of amino groups at the C-4 position has been shown to be beneficial in other contexts. For instance, in a series of 4-substituted thieno[3,2-d]pyrimidines investigated as antiplasmodial agents, the presence of an alkylamine group at the C-4 position was found to increase activity against the hepatic stage of P. berghei. Shorter alkyl chains on the amino group were preferred for better activity. This indicates that the nature of the substituent at C-4 is crucial and its optimal functionality depends on the specific biological target.
The following table summarizes the impact of C-4 substitutions on the antiproliferative activity of a series of thieno[3,2-d]pyrimidine derivatives against L1210, CEM, and HeLa cell lines.
| Compound | C-4 Substituent | L1210 IC₅₀ (µM) | CEM IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 1 | Cl | 0.8 | 0.7 | 0.9 |
| 5 | H | >100 | >100 | >100 |
| 6 | NH₂ | >100 | >100 | >100 |
| 7 | Triazole | >100 | >100 | >100 |
| Data sourced from Temburnikar et al. (2014). researchgate.net |
The effect of alkylations and other substituent variations at the C-2 and C-4 positions has been explored to modulate the biological activity of thieno[3,2-d]pyrimidine derivatives. While the C-4 position often requires specific functionalities like a chlorine atom for certain activities, the C-2 position allows for a broader range of substitutions.
In the context of antiplasmodial agents, various O-alkyl, O-aryl, S-aryl, and amino-alkyl groups were introduced at the C-4 position. The introduction of an aryl group directly linked to the thienopyrimidine core or through an ether or thioether linkage at C-4 led to a loss of activity. However, as mentioned earlier, amino-alkyl derivatives at this position showed promising results. This demonstrates that the linker and the nature of the substituent at C-4 are critical for maintaining biological activity. The steric hindrance of a larger substituent like iodine at the C-4 position was tolerated, suggesting that this position can accommodate bulky groups, which could be exploited for further drug design.
Stereochemical Considerations and Their Impact on Biological Activity
The introduction of chiral centers in the substituents of 6-Bromothieno[3,2-d]pyrimidine derivatives can lead to stereoisomers, which may exhibit different biological activities, potencies, and selectivities. However, based on the conducted searches, there is a lack of specific studies focusing on the stereochemical aspects of this compound derivatives and their direct impact on biological activity.
Comparative SAR Studies with Bioisosteric Heterocyclic Scaffolds (e.g., Pyrrolo[3,2-d]pyrimidines)
Comparative studies between thieno[3,2-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives have been conducted to elucidate the influence of the core scaffold on biological activity. For instance, research on inhibitors of human thymidylate synthase (TS) has explored both scaffolds. semanticscholar.org Thymidylate synthase is a critical enzyme involved in the synthesis of DNA precursors, making it a key target in cancer chemotherapy. semanticscholar.org
In a comparative analysis of antifolates targeting TS, derivatives of both pyrrolo[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine were evaluated. semanticscholar.org The general structure of these inhibitors features the bicyclic core, an aromatic ring (like a benzoyl or thienoyl group) connected via a side chain, and a terminal glutamate (B1630785) moiety. The study revealed that both scaffolds are capable of producing potent inhibitors of the enzyme.
The key difference introduced by replacing the sulfur atom in the thieno[3,2-d]pyrimidine with an NH group in the pyrrolo[3,2-d]pyrimidine is the introduction of a hydrogen bond donor. This NH group can engage in additional hydrogen bonding interactions with amino acid residues in the enzyme's active site, potentially enhancing binding affinity. Conversely, the sulfur atom in the thiophene ring is larger and more lipophilic than the NH group and can participate in different types of non-covalent interactions, such as van der Waals forces.
The choice between a thieno[3,2-d]pyrimidine and a pyrrolo[3,2-d]pyrimidine core can therefore be a critical determinant of biological activity, and the optimal scaffold may depend on the specific topology and amino acid composition of the target protein's binding site.
Below is a data table comparing representative compounds from both series against human thymidylate synthase.
Table 1: Comparative Activity of Thieno[3,2-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors semanticscholar.org
| Compound ID | Core Scaffold | R Group | IC₅₀ (µM) |
| 1 | Thieno[3,2-d]pyrimidine | 2-Thienoyl | 0.12 |
| 2 | Pyrrolo[3,2-d]pyrimidine | 2-Thienoyl | 0.08 |
| 3 | Thieno[3,2-d]pyrimidine | Benzoyl | 0.25 |
| 4 | Pyrrolo[3,2-d]pyrimidine | Benzoyl | 0.15 |
The data indicates that for this particular series of thymidylate synthase inhibitors, the pyrrolo[3,2-d]pyrimidine derivatives (Compounds 2 and 4) exhibit slightly greater potency (lower IC₅₀ values) than their direct thieno[3,2-d]pyrimidine counterparts (Compounds 1 and 3). semanticscholar.org This suggests that for this specific target, the hydrogen-bonding capability of the pyrrole (B145914) NH group may contribute favorably to the binding affinity. However, the thieno[3,2-d]pyrimidine analogs remain highly potent, demonstrating that the sulfur-containing scaffold is also very effective for this target class.
Ultimately, the selection of either scaffold in a drug design program would be guided by empirical data. Both the thieno[3,2-d]pyrimidine and pyrrolo[3,2-d]pyrimidine cores serve as valuable and effective platforms for the development of potent enzyme inhibitors. semanticscholar.org The subtle differences in their electronic and steric properties provide medicinal chemists with important options for fine-tuning the pharmacological profile of a potential drug candidate.
Theoretical and Computational Investigations for 6 Bromothieno 3,2 D Pyrimidine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand how derivatives of 6-bromothieno[3,2-d]pyrimidine interact with biological targets at a molecular level.
Molecular docking simulations have been instrumental in predicting the binding modes of thieno[3,2-d]pyrimidine (B1254671) derivatives within the active sites of various key enzymes. For instance, in studies involving ErbB family kinases, a 6-ethynylthieno[3,2-d]pyrimidine derivative was shown to bind in the enzyme's active site where the pyrimidine (B1678525) N-1 atom forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region. nih.gov The aniline (B41778) substituent of the inhibitor typically occupies the "backpocket" of the enzyme. nih.gov
Similarly, docking studies of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives designed as Focal Adhesion Kinase (FAK) inhibitors have helped to rationalize their biological activity by mimicking the bioactive conformation of known kinase inhibitor motifs. nih.govbohrium.com In the context of antimicrobial research, derivatives have been docked into the ATP-binding site of the DNA gyrase B subunit. researchgate.netresearchgate.net These simulations predict that the compounds orient themselves to interact with key residues essential for enzyme function. For example, key binding interactions have been identified with residues such as THR165 and ASN46. researchgate.netresearchgate.net Further studies have successfully predicted the binding of thieno[3,2-d]pyrimidine compounds to other significant targets, including ataxia telangiectasia mutated and Rad3 related (ATR) kinase, cyclin-dependent kinase 7 (CDK7), and epidermal growth factor receptor (EGFR) kinases, highlighting the scaffold's versatility. nih.govresearchgate.netnih.gov
Beyond predicting the orientation, docking studies elucidate the specific molecular interactions that stabilize the ligand-target complex. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and π-π stacking. For derivatives targeting DNA gyrase, hydrogen bonds with residues like THR165 and hydrophobic interactions with ILE78 and PRO79 were identified as critical for binding. researchgate.netresearchgate.net The binding affinity, often expressed as a docking score or binding energy (ΔG), quantifies the strength of these interactions. Several thieno[3,2-d]pyrimidine derivatives have demonstrated exceptional predicted binding affinities for DNA gyrase, with values reaching as low as -8.2 kcal/mol, indicating strong and stable binding. researchgate.netresearchgate.net In another study, a lead compound targeting RIPK2, a kinase involved in inflammation, was developed through computational design, achieving a high binding affinity. nih.gov These affinity values are crucial for ranking potential inhibitors and prioritizing them for synthesis and further biological evaluation.
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative S5 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| Derivative S8 | -8.2 | THR165, ASN46, ILE78, PRO79 |
| Derivative S9 | -8.1 | THR165, ASN46, ILE78, PRO79 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are vital for predicting the activity of unsynthesized analogs and guiding the design of more potent molecules.
For thieno[3,2-d]pyrimidine derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. In a study on derivatives as phosphodiesterase IV (PDE IV) inhibitors, both CoMFA and CoMSIA yielded statistically significant models with good correlative and predictive power. mdpi.com These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely enhance or diminish activity.
Another 3D-QSAR study on thieno[3,2-d]pyrimidine-6-carboxamide derivatives as SIRT-2 inhibitors also produced a statistically robust model. nih.gov The high values for correlation coefficient (r²) and cross-validated correlation coefficient (Q²) indicated a strong correlation between the structural features and the inhibitory activity, as well as good predictive capability. nih.gov Such models provide invaluable guidance for optimizing the lead structures to achieve higher potency.
| Parameter | Value (Training Set) | Parameter | Value (Test Set) |
|---|---|---|---|
| r² (Correlation Coefficient) | 0.9604 | Q² (Predictive r²) | 0.9515 |
| SD (Standard Deviation) | 0.2568 | RMSE (Root Mean Square Error) | 0.2045 |
| F (F-test value) | 137.5 | Pearson-R | 0.9758 |
In Silico Prediction of ADMET Properties (Excluding Safety/Adverse Effect Profiles)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. It helps to identify compounds with potentially poor pharmacokinetic profiles, allowing for their early deselection or modification.
Computational models are frequently used to predict the drug-likeness of thieno[3,2-d]pyrimidine derivatives, often by assessing their compliance with established guidelines like Lipinski's Rule of Five. These rules evaluate properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. Some studies on thieno[3,2-d]pyrimidine derivatives have indicated violations of these rules, particularly concerning high molecular weights (ranging from 382-458 g/mol ), which can be a predictor of poor oral bioavailability. researchgate.netresearchgate.net
Furthermore, specific parameters like gastrointestinal (GI) absorption and permeability are calculated. While some series of thieno[3,2-d]pyrimidine derivatives have been predicted to have low GI absorption, others have shown good permeability and absorption profiles in silico. researchgate.netresearchgate.netbenthamscience.com These predictions are crucial for guiding structural modifications to improve the potential for oral administration.
The metabolic fate of a drug candidate is a key determinant of its efficacy and duration of action. In silico tools are used to predict metabolic stability, primarily by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. researchgate.net Predicting which parts of the this compound scaffold are susceptible to metabolic modification allows for targeted chemical alterations to block these pathways and enhance metabolic stability.
Future Research Trajectories and Prospects in 6 Bromothieno 3,2 D Pyrimidine Chemistry
Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency
A major thrust of future research will be the rational design and synthesis of new 6-Bromothieno[3,2-d]pyrimidine derivatives with improved biological activity. The thieno[3,2-d]pyrimidine (B1254671) core is a privileged structure that has been successfully utilized to create inhibitors for a variety of enzymes, including kinases. nih.govresearchgate.netresearchgate.netnih.gov The bromine atom at the 6-position is a key functional group that allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds.
Researchers are focusing on structure-activity relationship (SAR) studies to guide the design of more potent and selective inhibitors. For instance, extensive SAR studies on thieno[3,2-d]pyrimidine-based inhibitors of Cyclin-Dependent Kinase 7 (CDK7) have led to the identification of lead candidates with potent inhibitory activity and favorable pharmacokinetic properties. nih.gov Similarly, the synthesis of two series of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors has demonstrated that strategic modifications can lead to remarkable antitumor activity. rsc.org These studies highlight the importance of systematic structural modifications to optimize the therapeutic potential of this scaffold.
| Target | Key Findings | Reference |
| RIPK2 | Development of a potent and selective inhibitor with significant anti-inflammatory effects. | nih.gov |
| Tubulin and EGFR | Discovery of dual inhibitors with potent antiproliferative activity. | researchgate.netresearchgate.net |
| Sirtuins | Identification of a novel class of potent pan-SIRT1/2/3 inhibitors. | acs.org |
| FAK | Design of potent inhibitors for a promising cancer therapy target. | researchgate.net |
| CDK7 | Optimization of the thieno[3,2-d]pyrimidine core to discover inhibitors with improved potency and pharmacokinetics. | nih.gov |
| EZH2 | Synthesis of derivatives with remarkable antitumor activity against various cancer cell lines. | rsc.org |
| PI3K | Design of new derivatives as targeted therapy for cancer. | nih.gov |
| EGFRL858R/T790M | Synthesis of selective inhibitors for non-small cell lung cancer. | nih.gov |
Exploration of Multi-Targeting Strategies for Complex Biological Pathways
The complexity of many diseases, particularly cancer, has spurred interest in multi-target-directed ligands (MTDLs). This approach aims to simultaneously modulate multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance. The thieno[3,2-d]pyrimidine scaffold is an ideal platform for developing such multi-targeting agents.
For example, researchers have successfully designed and synthesized thieno[3,2-d]pyrimidine derivatives that act as dual inhibitors of tubulin polymerization and epidermal growth factor receptor (EGFR) kinase. researchgate.netresearchgate.net This dual-action mechanism is believed to contribute to their excellent in vitro and in vivo antitumor profiles. researchgate.net Another study focused on developing multitarget-directed ligands containing a thienopyrimidine nucleus for the inhibition of 15-lipoxygenase and cyclooxygenases, which are key enzymes in inflammatory pathways. nih.gov The development of dual inhibitors for PIKfyve and PIP4K2C, lipid kinases with roles in viral infections and cancer, further illustrates the potential of this scaffold in multi-target drug design. mdpi.com
Advanced In Vitro Mechanistic Studies to Uncover Novel Biological Pathways
A deeper understanding of the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development. Future research will increasingly rely on advanced in vitro mechanistic studies to elucidate their modes of action.
Recent studies have employed a range of techniques to investigate the mechanisms of thieno[3,2-d]pyrimidine-based compounds. For instance, mechanistic studies on tubulin inhibitors have shown that they induce G2/M phase arrest and apoptosis in cancer cells. nih.gov X-ray cocrystal structures of these compounds in complex with tubulin have provided valuable insights into their binding modes. nih.gov Similarly, crystallographic studies of thieno[3,2-d]pyrimidine-6-carboxamide inhibitors bound to SIRT3 have revealed the key interactions responsible for their potent inhibitory activity. acs.org These detailed mechanistic insights are invaluable for guiding the design of next-generation inhibitors with improved properties.
Integration of Cheminformatics, Artificial Intelligence, and Machine Learning in Derivative Discovery and Optimization
The integration of computational approaches, including cheminformatics, artificial intelligence (AI), and machine learning (ML), is set to revolutionize the discovery and optimization of this compound derivatives. These technologies can significantly accelerate the drug discovery process by enabling the analysis of vast datasets, the prediction of compound properties, and the design of novel molecules.
Computer-aided drug design and targeted structural optimization have already been successfully employed to develop a new RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core. nih.gov Molecular docking studies have also been used to understand the binding of thieno[2,3-d]pyrimidine (B153573) derivatives to the active sites of PI3K and other targets. nih.gov As AI and ML algorithms become more sophisticated, they will play an increasingly important role in identifying promising drug candidates, predicting their efficacy and safety profiles, and even designing novel chemical entities with desired therapeutic properties. youtube.comyoutube.combmj.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
